

minimizing off-target effects of 17(R)-Resolvin D1 methyl ester

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Compound of Interest

Compound Name: 17(R)-Resolvin D1 methyl ester

Cat. No.: B594114

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Technical Support Center: 17(R)-Resolvin D1 Methyl Ester

Welcome to the technical support center for **17(R)-Resolvin D1 methyl ester**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is **17(R)-Resolvin D1 methyl ester** and what are its primary targets?

A1: **17(R)-Resolvin D1 methyl ester** is the methyl ester form of 17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1). It is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Its primary targets are two G-protein coupled receptors (GPCRs):

- ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2)[1]
- GPR32 (G-protein Coupled Receptor 32)[1]

The methyl ester form may act as a lipophilic prodrug, which can alter its distribution and pharmacokinetic properties. Intracellular esterases can cleave the methyl ester to release the active free acid, 17(R)-Resolvin D1[2].

Q2: What are the potential off-target effects of **17(R)-Resolvin D1 methyl ester**?

A2: Off-target effects can arise from several factors, including:

- **Receptor Promiscuity:** The primary receptors for RvD1, ALX/FPR2 and GPR32, can also be activated by other lipid mediators, such as Lipoxin A4 (LXA4), RvD3, and RvD5[3]. This can lead to complex signaling cross-talk.
- **Interaction with other Receptors:** At higher concentrations, there is a possibility of interaction with other related lipid mediator receptors or ion channels. For instance, Resolvin D1 has been shown to inhibit the activities of TRPA1, TRPV3, and TRPV4 channels at nanomolar and micromolar concentrations[4].
- **Non-specific Cellular Effects:** As with many lipid-based molecules, high concentrations may lead to non-specific effects on cell membranes or intracellular signaling pathways unrelated to its primary receptors.

Q3: How can I be sure the observed effects in my experiment are due to on-target activity?

A3: To confirm on-target activity, a combination of control experiments is essential. These include:

- **Use of Receptor Antagonists:** Employing specific antagonists for ALX/FPR2 (e.g., WRW4) can help determine if the observed effects are mediated through this receptor[5].
- **Genetic Knockdown/Knockout:** Using siRNA or shRNA to knock down the expression of ALX/FPR2 or GPR32 in your cellular model is a powerful tool. If the effect of **17(R)-Resolvin D1 methyl ester** is diminished or abolished in the knockdown cells, it strongly suggests on-target activity[4][6].
- **Dose-Response Studies:** A well-defined sigmoidal dose-response curve that aligns with the known potency of the compound at its target receptors is indicative of a specific interaction. Off-target effects often occur at much higher concentrations.
- **Use of Structurally Related but Inactive Analogs:** If available, using a structurally similar but biologically inactive analog as a negative control can help differentiate specific from non-specific effects.

Troubleshooting Guides

Problem 1: Inconsistent or No Response to 17(R)-Resolvin D1 Methyl Ester

Possible Cause	Troubleshooting Step
Compound Degradation	17(R)-Resolvin D1 methyl ester is a lipid that can be prone to degradation. Ensure it is stored correctly at -80°C and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
Low Receptor Expression	The target cells may have low or no expression of ALX/FPR2 or GPR32. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
Incorrect Dosage	Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations typically range from picomolar to nanomolar.
Cell Culture Conditions	High cell passage number can lead to changes in receptor expression and signaling. Use cells with a low passage number and ensure consistent culture conditions. Check for mycoplasma contamination.
Assay Interference	The compound may interfere with the assay readout. Run appropriate controls, such as incubating the compound with assay reagents in a cell-free system.

Problem 2: Suspected Off-Target Effects

Observation	Troubleshooting Step
Effect observed only at high concentrations	This is a strong indicator of off-target effects. Redefine the working concentration based on a careful dose-response curve, focusing on the lower, more specific range.
Effect not blocked by ALX/FPR2 or GPR32 antagonists	This suggests the involvement of other receptors. Consider screening for activity against a panel of related lipid mediator receptors.
Unexpected phenotypic changes	Use orthogonal approaches to confirm the phenotype. For example, if you observe changes in a particular signaling pathway, use a known inhibitor of that pathway to see if it phenocopies the effect of 17(R)-Resolvin D1 methyl ester.
Inconsistent results with different batches	Ensure the purity and integrity of each batch of the compound. Impurities could be responsible for off-target activities.

Data Presentation

Table 1: Receptor Binding and Potency of Resolvin D1 and its Analogs

Compound	Receptor	Assay Type	Value	Reference
[³ H]-Resolvin D1	Human Leukocytes	Radioligand Binding	K _d = 0.17 ± 0.06 nM	[7]
Resolvin D1	ALX/FPR2	β-arrestin Assay	EC ₅₀ ~ low nM range	[1]
AT-Resolvin D1	ALX/FPR2	β-arrestin Assay	EC ₅₀ ~ nM range	[1]
Resolvin D1	GPR32	β-arrestin Assay	EC ₅₀ ~ low nM range	[1]
AT-Resolvin D1	GPR32	β-arrestin Assay	EC ₅₀ ~ nM range	[1]
Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1)	GPR32	Impedance Sensing	Active at 10-1000 nM	[8]

Table 2: In Vitro Efficacy of 17(R)-Resolvin D1 (AT-RvD1)

Effect	Cell Type/Model	Value	Reference
Inhibition of transendothelial migration	Human Neutrophils	EC ₅₀ ~ 30 nM	[9]
Inhibition of TRPV3	-	IC ₅₀ = 398 nM	[10]

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay to Assess Receptor Activation

This assay measures the recruitment of β-arrestin to an activated GPCR, a hallmark of receptor activation.

Materials:

- Cells stably expressing ALX/FPR2 or GPR32 and a β -arrestin fusion protein (e.g., PathHunter® cells).
- **17(R)-Resolvin D1 methyl ester.**
- Assay buffer.
- Detection reagents.
- White, opaque 96-well or 384-well microplates.

Procedure:

- **Cell Plating:** Seed the cells in the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
- **Compound Preparation:** Prepare serial dilutions of **17(R)-Resolvin D1 methyl ester** in assay buffer.
- **Compound Addition:** Add the diluted compound to the cells. Include a vehicle control.
- **Incubation:** Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).
- **Detection:** Add the detection reagents according to the manufacturer's protocol.
- **Measurement:** Read the chemiluminescent signal using a plate reader.
- **Data Analysis:** Plot the signal as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Materials:

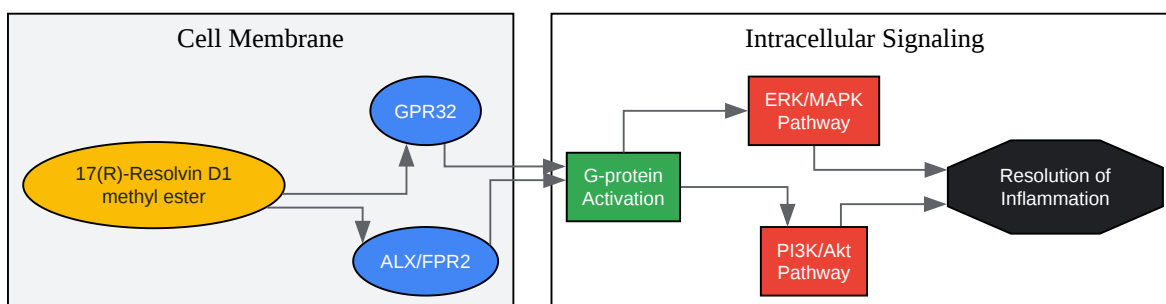
- Cells expressing the receptor of interest (e.g., HEK293 cells transiently or stably expressing ALX/FPR2 or GPR32).

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS).
- **17(R)-Resolvin D1 methyl ester.**
- Black, clear-bottom 96-well microplates.

Procedure:

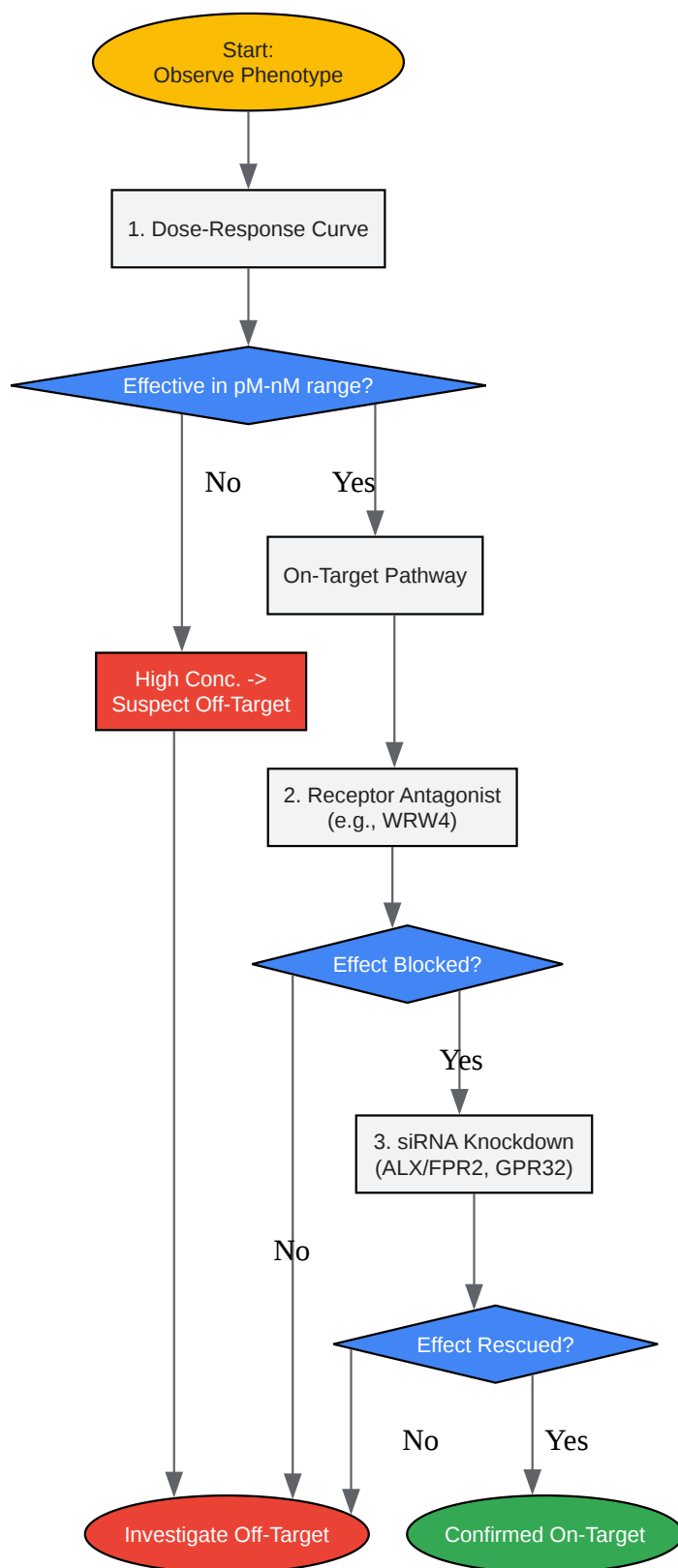
- Cell Plating: Seed cells in the microplate and grow to a confluent monolayer.
- Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Compound Preparation: Prepare dilutions of **17(R)-Resolvin D1 methyl ester** in assay buffer.
- Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then inject the compound and continue to measure the fluorescence signal over time to capture the transient calcium flux.
- Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.

Mandatory Visualizations



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Caption: Signaling pathway of **17(R)-Resolvin D1 methyl ester**.



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Caption: Workflow for validating on-target effects.

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